N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide
Description
N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide is a synthetic small molecule characterized by an isothiazole core substituted with a p-tolyl group at the 3-position, an amino group at the 4-position, and an N-allyl carboxamide moiety at the 5-position. The p-tolyl (4-methylphenyl) group is a critical structural feature, as aromatic substituents in this region are known to influence binding affinity and selectivity in medicinal chemistry contexts, particularly for kinase inhibitors or cytokine modulators . The N-allyl group on the carboxamide may enhance solubility or metabolic stability compared to bulkier alkyl or aryl substituents.
Properties
IUPAC Name |
4-amino-3-(4-methylphenyl)-N-prop-2-enyl-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-3-8-16-14(18)13-11(15)12(17-19-13)10-6-4-9(2)5-7-10/h3-7H,1,8,15H2,2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWYNVGLJWWLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the reaction of a thioamide with a nitrile oxide.
Introduction of the Allyl Group: The allyl group can be introduced through a nucleophilic substitution reaction.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Allyl halides, bases such as potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
The activity and physicochemical properties of N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide can be contextualized through comparisons with structurally related compounds, focusing on substituent effects and pharmacological outcomes.
Structural Analogues and Substituent Effects
Key structural differences among similar compounds include variations in the isothiazole substituents and carboxamide side chains. Below is a comparative analysis:
Key Observations :
- p-Tolyl vs. Other Aromatic Groups : Replacement of the p-tolyl group with electron-withdrawing (e.g., 4-chloro, 4-bromo) or bulky (e.g., 4-trifluoromethyl) substituents in pyrazole-based analogs (e.g., 40c, 40d, 40f) led to significant loss of TNF-α inhibitory activity, highlighting the necessity of the methyl group’s steric and electronic compatibility .
- N-Allyl Carboxamide: Compared to morpholinoethoxy or tert-butyl groups in other carboxamide derivatives (e.g., 39a, 40a), the N-allyl substituent may reduce molecular weight and improve membrane permeability, though direct comparative data are lacking.
- Core Heterocycle: Isothiazole vs.
Pharmacological and Physicochemical Profiles
While clinical data for this compound are absent, insights can be inferred from related carboxamides:
- TNF-α Inhibition: Pyrazole- and isoxazole-based analogs with p-tolyl groups (e.g., 40a) showed IC₅₀ values in the low nanomolar range, whereas non-p-tolyl derivatives (e.g., 40n, 40p) lost activity entirely . This suggests the target compound’s p-tolyl group is advantageous.
- Metabolic Stability: Carboxamides with smaller N-alkyl groups (e.g., allyl) may exhibit longer half-lives than those with bulky substituents, as seen in DIC (dimethyltriazenoimidazole carboxamide), where alkyl groups influenced urinary excretion rates .
- Solubility: The N-allyl group’s moderate lipophilicity (LogP ~2.5 estimated) could balance solubility and membrane permeability, contrasting with polar morpholinoethoxy (LogP ~1.8) or hydrophobic tert-butyl (LogP ~4.0) groups .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer :
-
Cyclization Reactions : Isoxazole or isothiazole ring formation often involves α-haloketone precursors reacting with amides or thioureas under reflux conditions. Solvents like dimethylformamide (DMF) or acetonitrile are critical for solubility and reactivity .
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Condensation Routes : Ethyl ester intermediates (e.g., Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate) can undergo aminolysis with allylamine derivatives to introduce the allyl group. Temperature control (60–80°C) prevents side reactions .
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Ultrasound-Assisted Synthesis : Reduces reaction time by 50% and improves yields (e.g., from 65% to 85%) compared to conventional heating, as demonstrated in analogous thiadiazole syntheses .
- Data Table : Comparison of Synthetic Methods
| Method | Yield (%) | Time (h) | Key Conditions | Reference |
|---|---|---|---|---|
| Cyclization (DMF) | 72 | 12 | Reflux, N₂ atmosphere | |
| Condensation (EtOH) | 68 | 8 | 70°C, stoichiometric NH₂ | |
| Ultrasound-Assisted | 85 | 4 | 40 kHz, RT |
Q. How is the compound characterized structurally, and what analytical techniques are most effective?
- Methodological Answer :
-
NMR Spectroscopy : H and C NMR confirm regiochemistry of the p-tolyl and allyl groups. Aromatic protons in p-tolyl appear as a singlet (δ 7.2–7.4 ppm), while allyl protons show splitting (δ 5.8–6.1 ppm) .
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X-ray Crystallography : Resolves ambiguity in ring substitution patterns. For example, analogous compounds (e.g., pyrazole-4-carboxylic acids) were validated using CCDC-deposited crystallographic data .
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DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IR spectra (e.g., C=O stretching at 1680–1700 cm⁻¹) .
- Data Table : Key Structural Parameters
| Parameter | Experimental Value | DFT-Predicted Value | Technique | Reference |
|---|---|---|---|---|
| C=O Stretch (cm⁻¹) | 1685 | 1692 | IR | |
| p-Tolyl C-C Bond Length (Å) | 1.39 | 1.41 | X-ray/DFT |
Q. What preliminary biological activities have been reported for isothiazole derivatives with p-tolyl groups?
- Methodological Answer :
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Enzyme Inhibition : Analogous FAAH inhibitors (e.g., 3-carboxamido-5-aryl-isoxazoles) show IC₅₀ values <1 μM in vitro. Activity correlates with electron-withdrawing substituents on the aryl group .
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Antimicrobial Screening : Thiadiazole derivatives exhibit MIC values of 2–8 μg/mL against S. aureus and E. coli, though solubility in aqueous media remains a limitation .
- Data Table : Biological Activity Profiles
| Assay Model | Target | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| FAAH Inhibition (in vitro) | Recombinant enzyme | 0.8 μM | |
| Antimicrobial (MIC) | S. aureus | 4 μg/mL |
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to FAAH or GSK-3β. Aryl groups with hydrophobic substituents (e.g., p-tolyl) show stronger binding affinities (ΔG < -8 kcal/mol) due to π-π stacking in active sites .
- QSAR Modeling : Hammett constants (σ) for substituents on the aryl ring correlate with inhibitory potency (R² = 0.89 in analogous studies) .
Q. How can researchers address contradictions in reported biological data for isothiazole derivatives?
- Methodological Answer :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1%. Contradictions in IC₅₀ values often arise from residual solvents (e.g., DMF) altering assay conditions .
- Assay Standardization : Compare results across cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration ≤0.1% v/v) .
Q. What strategies optimize solubility and bioavailability without compromising activity?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400/water (70:30) to achieve solubility >5 mg/mL, critical for in vivo studies .
- Pro-Drug Design : Introduce ester moieties (e.g., ethyl carboxylates) that hydrolyze in physiological conditions to release the active carboxamide .
Key Challenges and Future Directions
- Synthetic Scalability : Ultrasound-assisted methods require optimization for gram-scale production .
- Target Selectivity : Computational screens should prioritize off-target profiling (e.g., cytochrome P450 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
